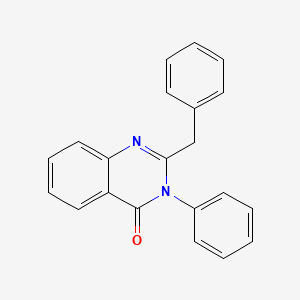

2-benzyl-3-phenylquinazolin-4(3H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-benzyl-3-phenylquinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O/c24-21-18-13-7-8-14-19(18)22-20(15-16-9-3-1-4-10-16)23(21)17-11-5-2-6-12-17/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXJWDPBDSRVBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47198876 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Advanced Synthetic Methodologies for 2 Benzyl 3 Phenylquinazolin 4 3h One and Analogues

Traditional and Established Reaction Pathways for Quinazolin-4(3H)-one Scaffold Assembly

The construction of the quinazolin-4(3H)-one skeleton has been a subject of extensive research for over a century, leading to several well-established and reliable synthetic strategies. These methods primarily rely on the formation of the pyrimidinone ring fused to a benzene (B151609) ring, typically starting from anthranilic acid or its derivatives.

Cyclocondensation and Ring-Closure Reactions

Cyclocondensation reactions are a cornerstone for the synthesis of quinazolin-4(3H)-ones. A classic and widely recognized method is the Niementowski reaction, which involves the condensation of anthranilic acid with amides. ekb.eg A common approach for preparing 2,3-disubstituted quinazolin-4(3H)-ones starts with the acylation of anthranilic acid. For instance, anthranilic acid can be reacted with an acyl chloride, such as butyryl chloride, to form an N-acyl anthranilic acid intermediate. Subsequent treatment with a dehydrating agent like acetic anhydride (B1165640) induces ring closure to yield a 2-substituted-4H-3,1-benzoxazin-4-one. nih.govtandfonline.com This benzoxazinone (B8607429) is a key intermediate that can then react with a primary amine, such as aniline (B41778), to furnish the desired 3-substituted quinazolin-4(3H)-one. nih.govscispace.com

The final cyclization step often involves heating the N-acylaminobenzamide intermediate, which can be formed in situ, to induce dehydration and ring closure. The reaction of 2-aminobenzamides with aldehydes, followed by an oxidative cyclization, is another effective pathway to the quinazolinone core. researchgate.net

Multi-Component Reactions (MCRs) for Quinazolinone Synthesis

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to complex molecules like quinazolinones in a single synthetic operation. These reactions combine three or more starting materials to form a product that incorporates the majority of the atoms from the reactants.

A prevalent MCR for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones involves the one-pot reaction of isatoic anhydride, a primary amine, and an orthoester. rsc.org This catalyst- and solvent-free method can be performed under either conventional heating or microwave irradiation to produce excellent yields of the desired products. rsc.org The versatility of this reaction allows for the incorporation of a wide variety of substituents by changing the amine and orthoester components. For example, using ammonium (B1175870) acetate (B1210297) instead of a primary amine leads to the formation of 2-substituted quinazolin-4(3H)-ones. rsc.org Graphene oxide nanosheets have also been utilized as a catalyst for the three-component condensation of anthranilamide, an aldehyde or ketone, and an oxidant (oxone) in an aqueous medium to yield quinazolin-4(3H)-ones. rsc.org

Targeted Synthesis of 2-benzyl-3-phenylquinazolin-4(3H)-one: Strategic Considerations and Reaction Optimizations

The synthesis of the specifically substituted this compound requires careful selection of precursors to install the benzyl (B1604629) group at the C2 position and the phenyl group at the N3 position.

Precursor Architectures and Functional Group Interconversions

The logical precursors for constructing this compound are derived from anthranilic acid. A common strategy involves the initial reaction of anthranilic acid with phenylacetic anhydride or a related derivative to form N-(phenylacetyl)anthranilic acid. This intermediate can then be cyclized, often by forming a benzoxazinone, which is subsequently reacted with aniline. ekb.eg

Alternatively, a key intermediate, N-phenyl-2-(phenylacetamido)benzamide, can be synthesized and then subjected to cyclodehydration to yield the target molecule. This intermediate can be prepared by reacting 2-phenyl-4H-3,1-benzoxazin-4-one with aniline. The benzoxazinone itself is typically synthesized from anthranilic acid and benzoyl chloride. scispace.comresearchgate.net Another approach involves starting with 2-aminobenzamide (B116534) and coupling it with benzyl alcohol derivatives. researchgate.netacs.org

The following table outlines common precursor combinations for synthesizing the quinazolinone core.

| Precursor 1 | Precursor 2 | Precursor 3 | Resulting Moiety |

| Anthranilic Acid | Phenylacetic Anhydride | Aniline | This compound |

| Isatoic Anhydride | Aniline | Phenyl-orthoester | This compound |

| 2-Aminobenzamide | Benzyl Alcohol | - | 2-benzylquinazolin-4(3H)-one scaffold |

| 2-Aminobenzonitrile | Phenylacetic Acid | Aniline | This compound |

This table presents plausible precursor combinations based on established synthetic routes.

Catalytic Approaches in Quinazolinone Ring Formation

Various catalytic systems have been developed to improve the efficiency, selectivity, and conditions of quinazolinone synthesis. These can be broadly categorized into metal-based and acid catalysis.

Palladium(II) complexes have been shown to effectively catalyze the one-pot synthesis of quinazolin-4(3H)-ones from benzyl alcohols and 2-aminobenzamide via an acceptorless dehydrogenative coupling mechanism. acs.org Copper catalysts, such as copper(I) iodide (CuI), are used in tandem reactions, for instance, in the cyclization of disubstituted alkynes to form the quinazoline (B50416) ring. nih.gov

Acid catalysis is also widely employed. Concentrated sulfuric acid can catalyze the one-step reaction of anthranilic acid and triethyl orthoformate to form 3-aryl-4(3H)-quinazolinones. researchgate.net Heteropolyacids (HPAs) like H₃PW₁₂O₄₀ have been used as efficient catalysts for the cyclocondensation of anthranilic acid, anilines, and orthoesters, often in conjunction with microwave irradiation. researchgate.net

The table below summarizes various catalytic systems used in the synthesis of quinazolinone analogues.

| Catalyst | Reactants | Conditions | Yield (%) | Reference |

| Pd(II) N^O Complex | 2-Aminobenzamide, Benzyl alcohol | Aerobic, 1.0 mol% catalyst | Good to Excellent | acs.org |

| t-BuONa | 2-Aminobenzamide, Benzyl alcohol | O₂, 120°C, 24h, solvent-free | up to 84 | researchgate.net |

| Graphene Oxide | Anthranilamide, Aldehyde, Oxone | Aqueous, RT | 94 | rsc.org |

| H₃PW₁₂O₄₀ | Anthranilic acid, Aniline, Orthoester | Microwave, solvent-free | High | researchgate.net |

| Sulfuric Acid | Anthranilic Acid, Triethyl Orthoformate | Catalytic amount | Moderate to High | researchgate.net |

This table presents data for the synthesis of analogous quinazolinone compounds.

Contemporary and Sustainable Synthetic Approaches for this compound

Modern synthetic chemistry emphasizes the development of environmentally benign and sustainable methods, often referred to as "green chemistry." These principles have been applied to the synthesis of quinazolinones to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Solvent-free reactions represent a significant green approach. The multi-component synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from isatoic anhydride, an amine, and an orthoester can be conducted without any solvent, minimizing volatile organic compound (VOC) emissions. rsc.org Similarly, an efficient and environmentally friendly pathway for synthesizing 2-phenylquinazolin-4(3H)-ones involves the oxidative coupling of 2-aminobenzamide and benzyl alcohol under solvent- and transition-metal-free conditions, using oxygen as a green oxidant and t-BuONa as a base. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool to accelerate these reactions. The synthesis of 3-substituted-quinazolin-4(3H)-ones from anthranilic acid, amines, and an orthoester can be completed in as little as 30 minutes at 120°C in a microwave reactor. tandfonline.com This method significantly reduces reaction times compared to conventional heating. rsc.org

The use of greener solvents and catalysts is another key aspect. Deep eutectic solvents (DES), such as a mixture of choline (B1196258) chloride and urea, have been employed for the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. tandfonline.com Aqueous reaction media, catalyzed by graphene oxide nanosheets, have also been successfully used. rsc.org

Microwave-Assisted and Ultrasonic-Assisted Syntheses

Microwave irradiation and ultrasonication have emerged as powerful tools in organic synthesis, often leading to dramatically reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. scholarsresearchlibrary.comnih.gov These techniques have been successfully applied to the one-pot, multi-component synthesis of 2,3-disubstituted quinazolin-4(3H)-ones.

One common and efficient approach involves the three-component reaction of an anthranilic acid derivative, an amine, and an aldehyde or its precursor. For the synthesis of this compound, this would typically involve the reaction of 2-aminobenzamide or isatoic anhydride with aniline and phenylacetaldehyde (B1677652).

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy and convert it into heat, leading to rapid and uniform heating of the reaction mixture. This often results in significant rate enhancements. researchgate.net A general procedure for the microwave-assisted synthesis of 2,3-disubstituted quinazolin-4(3H)-ones involves the reaction of an anthranilic acid, a primary amine, and an acyl chloride in a solvent-free or high-boiling point solvent system under microwave irradiation. For instance, a one-pot, two-step microwave-promoted synthesis can be employed, starting with the condensation of anthranilic acid with an acyl chloride, followed by the addition of an amine to form the final quinazolinone. sci-hub.cat

A notable example of a multicomponent reaction under microwave irradiation for a similar structure involves the reaction of isatoic anhydride, an amine, and an orthoester, affording 2,3-disubstituted quinazolin-4(3H)-ones in excellent yields in as little as 20-30 minutes at 140°C. rsc.org This methodology can be adapted for the synthesis of this compound by using phenylacetic acid derivatives or phenylacetaldehyde as the source of the benzyl group at the 2-position.

Ultrasonic-Assisted Synthesis:

Ultrasonic irradiation promotes chemical reactions through the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extremely high temperatures and pressures, leading to the formation of highly reactive species and accelerating reaction rates. researchgate.net

The synthesis of 2,3-disubstituted-2,3-dihydroquinazolin-4(1H)-one derivatives has been efficiently carried out in aqueous media under ultrasound irradiation. researchgate.net A one-pot, three-component condensation of isatoic anhydride, an aromatic aldehyde, and an amine in the presence of a catalyst like dodecylbenzenesulfonic acid can yield the desired products in high yields (80-92%) within 1-2 hours at a mild temperature of 40-42°C. researchgate.net While this yields the dihydro-derivative, subsequent oxidation, which can also be facilitated by sonication or other methods, would lead to the aromatic quinazolinone. One-pot solvent- and catalyst-free synthesis of novel quinazoline derivatives under ultrasonic irradiation has also been reported, highlighting the green credentials of this method. nih.gov

| Method | Reactants | Conditions | Yield | Reference |

| Microwave-Assisted | Isatoic anhydride, Amine, Orthoester | 140°C, 20-30 min | Excellent | rsc.org |

| Ultrasonic-Assisted | Isatoic anhydride, Aromatic aldehyde, Amine | Dodecylbenzenesulfonic acid, 40-42°C, 1-2 h (for dihydro-derivative) | 80-92% | researchgate.net |

Flow Chemistry and Continuous Processing Techniques

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. drugdiscoverytrends.comnih.gov These features make it an attractive platform for the synthesis of active pharmaceutical ingredients and their intermediates.

The application of flow chemistry to multicomponent reactions for the synthesis of heterocyclic compounds, including quinazolinones, is a growing area of research. drugdiscoverytrends.com A facile synthesis of aryl and benzyl substituted 2-methylquinazolin-4(3H)-one has been reported using a microfluidic flow reactor. rsc.org In this process, a solution of the appropriate N-acylanthranilic acid and a solution of the amine are pumped into a heated microreactor where the cyclization reaction occurs. The short residence time in the reactor, typically on the order of minutes, allows for rapid product formation.

For the synthesis of this compound, a similar flow setup could be envisioned. A solution of N-phenyl-2-(phenylacetamido)benzamide could be passed through a heated flow reactor to induce cyclization. Alternatively, a three-component flow process could be designed where streams of 2-aminobenzamide, phenylacetaldehyde, and aniline are mixed and heated in a continuous fashion. The precise control over reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to optimized yields and minimized side-product formation.

| Parameter | Advantage in Flow Chemistry |

| Safety | Small reaction volumes minimize risks associated with exothermic reactions or hazardous reagents. |

| Heat & Mass Transfer | High surface-area-to-volume ratio allows for efficient heating and cooling, leading to precise temperature control and faster reactions. |

| Reproducibility | Automated and continuous nature ensures consistent product quality. |

| Scalability | Production can be scaled up by running the reactor for longer periods or by using parallel reactors. |

Green Chemistry Principles in Quinazolinone Synthesis (e.g., Solvent-Free, Biocatalysis)

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. doaj.org The synthesis of quinazolinones has been a fertile ground for the application of these principles.

Solvent-Free Synthesis:

Conducting reactions in the absence of a solvent minimizes waste, reduces environmental impact, and can simplify product purification. organic-chemistry.orgnih.gov Several solvent-free methods for the synthesis of 2,3-disubstituted quinazolinones have been developed, often in conjunction with microwave or ultrasonic irradiation. researchgate.netrsc.org For example, the reaction of isatoic anhydride, an amine, and an orthoester can be performed neat under microwave heating to afford the desired quinazolinone in high yield. rsc.org

A t-BuONa-mediated oxidative condensation of 2-aminobenzamides and benzyl alcohols under solvent- and transition-metal-free conditions has been reported for the synthesis of 2-phenylquinazolin-4(3H)-ones, which can be extended to other analogues. doaj.orgresearchgate.net This method utilizes oxygen from the air as the oxidant, further enhancing its green credentials.

Biocatalysis:

The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. The application of biocatalysis in quinazolinone synthesis is an emerging and promising area.

A chemoenzymatic approach for the aerobic oxidative synthesis of quinazolinones has been developed using a laccase/2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) cooperative catalytic system. mdpi.com This reaction proceeds in aqueous media at ambient temperature, using air or oxygen as the oxidant. The process involves a chemical cyclization to form a 2,3-dihydroquinazolin-4(1H)-one intermediate, followed by a chemoenzymatic oxidation to the final quinazolinone.

Another innovative approach combines enzymatic catalysis and photocatalysis for the synthesis of functionalized quinazolinones. nih.gov In this system, α-Chymotrypsin catalyzes the initial cyclization of an aldehyde and 2-aminobenzamide, and a subsequent white LED-induced oxidation of the dihydroquinazolinone intermediate yields the final product with high efficiency. nih.gov

| Green Chemistry Approach | Key Features | Example Reactants for this compound |

| Solvent-Free | Reduces waste, simplifies workup, often accelerated by microwave or ultrasound. | Isatoic anhydride, Aniline, Phenylacetaldehyde |

| Biocatalysis (Laccase/DDQ) | Uses air/O2 as oxidant, aqueous media, ambient temperature. | 2-Amino-N-phenylbenzamide, Phenylacetaldehyde |

| Biocatalysis (α-Chymotrypsin/Photocatalysis) | Mild enzymatic cyclization followed by light-induced oxidation. | 2-Aminobenzamide, Phenylacetaldehyde, Aniline (in a potential multi-step one-pot process) |

Mechanistic Investigations of Key Synthetic Transformations

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and designing new synthetic routes. The formation of the 2,3-disubstituted quinazolinone ring, particularly through multi-component reactions, involves a sequence of well-defined steps.

In a typical three-component reaction involving isatoic anhydride, a primary amine, and an aldehyde, the plausible mechanism begins with the nucleophilic attack of the amine on the carbonyl group of isatoic anhydride, leading to the ring-opening of the anhydride and the formation of a 2-aminobenzamide intermediate after decarboxylation. researchgate.net This intermediate then condenses with the aldehyde to form a Schiff base (imine). Subsequent intramolecular cyclization through the attack of the amide nitrogen onto the imine carbon forms a 2,3-dihydroquinazolin-4(1H)-one. The final step is the oxidation of this intermediate to the aromatic 2,3-disubstituted quinazolin-4(3H)-one. The oxidant can be atmospheric oxygen, a chemical oxidant added to the reaction mixture, or it can occur through an in-situ process depending on the reaction conditions. doaj.orgresearchgate.net

For the t-BuONa-mediated synthesis from 2-aminobenzamide and benzyl alcohol, control experiments suggest an initial partial oxidation of benzyl alcohol to benzaldehyde (B42025) under basic conditions. This is followed by condensation with 2-aminobenzamide, intramolecular nucleophilic addition, and subsequent oxidative dehydrogenation to furnish the 2-phenylquinazolin-4(3H)-one. doaj.orgresearchgate.net A similar mechanistic pathway would be expected for the synthesis of this compound using the appropriate starting materials.

In copper-catalyzed multicomponent reactions for the synthesis of quinazolinones, the mechanism can be more complex, often involving the formation of copper-acetylide intermediates or copper-catalyzed oxidative coupling steps. mdpi.com The exact mechanistic details can vary depending on the specific catalyst system and reactants employed.

Chemical Reactivity, Derivatization, and Functional Transformations of 2 Benzyl 3 Phenylquinazolin 4 3h One

Electrophilic and Nucleophilic Substitution Reactions on the Quinazolinone Nucleus

The chemical behavior of the quinazolinone nucleus is characterized by a distinct reactivity pattern towards electrophiles and nucleophiles. The fused benzene (B151609) ring is generally more susceptible to electrophilic attack than the pyrimidinone ring, which is considered electron-deficient. wikipedia.org Conversely, the pyrimidinone ring is more prone to nucleophilic attack, especially at positions 2 and 4.

Electrophilic Substitution: The benzene portion of the quinazolinone core (positions 5, 6, 7, and 8) undergoes electrophilic aromatic substitution. The reactivity order within this ring is generally considered to be 8 > 6 > 5 > 7. wikipedia.org The presence of the electron-withdrawing pyrimidinone system deactivates the fused benzene ring compared to benzene itself, often requiring more forcing conditions for reactions to proceed. Common electrophilic substitutions include nitration, halogenation, and sulfonation, leading to functionalized derivatives.

Nucleophilic Substitution: Nucleophilic substitution reactions primarily target the pyrimidinone ring. While the parent 2-benzyl-3-phenylquinazolin-4(3H)-one is relatively stable, the introduction of a good leaving group, such as a halogen at the 4-position, dramatically enhances reactivity. For instance, 4-chloroquinazolines readily react with various nucleophiles like amines (including anilines and benzylamines), hydrazines, and thiols. mdpi.comchim.itderpharmachemica.com This substitution occurs with high regioselectivity at the C4 position. mdpi.com The carbonyl group at C4 can be converted into a chloro group by reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), which then serves as a handle for introducing diverse nucleophiles. nih.gov

| Reaction Type | Reagent/Conditions | Position(s) | Resulting Structure |

| Electrophilic | Conc. HNO₃/H₂SO₄ | Benzene Ring (6, 8) | Introduction of nitro (-NO₂) group |

| Electrophilic | Br₂/Acetic Acid | Benzene Ring (6, 8) | Introduction of bromo (-Br) group |

| Nucleophilic | 1. POCl₃ 2. R-NH₂ | 4-position | Conversion of C=O to C-Cl, then substitution with an amino group |

| Nucleophilic | 1. P₂S₅ 2. R-X (alkyl halide) | 2- and 4-positions | Thionation of carbonyls, followed by S-alkylation |

Modifications and Functionalizations at the 2-benzyl and 3-phenyl Moieties

The substituent groups at the 2 and 3-positions provide additional sites for chemical modification, greatly expanding the structural diversity achievable from the core molecule. nih.gov

2-benzyl Moiety: The 2-benzyl group has two main points of reactivity: the benzylic methylene (B1212753) bridge (-CH₂) and its attached phenyl ring.

Benzylic Position: The protons on the methylene carbon are "benzylic" and display enhanced reactivity. curlyarrows.com They can be abstracted by a strong base, creating a carbanion that can participate in alkylation, acylation, and condensation reactions. For example, reaction with aldehydes can lead to the formation of styryl derivatives. rsc.org Oxidation of this benzylic position can convert the methylene group into a carbonyl (keto) group using reagents like chromium trioxide. wikipedia.org

Phenyl Ring: The phenyl ring of the benzyl (B1604629) group can undergo standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation), typically at the ortho- and para-positions, unless sterically hindered.

3-phenyl Moiety: The 3-phenyl group is also amenable to electrophilic substitution. The quinazolinone nucleus acts as a deactivating, meta-directing group. However, in some cases, para-substitution is observed. For example, derivatives of 3-(4-aminophenyl)-2-benzylquinazolin-4(3H)-one have been synthesized and used as platforms for further functionalization. ekb.eg The amino group can be diazotized and coupled with active methylene compounds to generate a wide array of azo-linked heterocyclic systems. ekb.eg

| Moiety | Reaction Type | Reagent/Conditions | Product Type |

| 2-benzyl | Benzylic Bromination | N-Bromosuccinimide (NBS), light | 2-(α-bromobenzyl)-3-phenylquinazolin-4(3H)-one |

| 2-benzyl | Oxidation | Potassium permanganate (B83412) (KMnO₄) | 2-benzoyl-3-phenylquinazolin-4(3H)-one |

| 2-benzyl | Condensation | Aromatic aldehyde, base | 2-(substituted-styryl)-3-phenylquinazolin-4(3H)-one |

| 3-phenyl | Nitration | HNO₃/H₂SO₄ | 2-benzyl-3-(nitrophenyl)quinazolin-4(3H)-one |

| 3-phenyl | Diazotization/Coupling | 1. NaNO₂/HCl 2. Active methylene cpd. | Azo-linked heterocyclic derivatives |

Heterocyclic Ring Transformations and Rearrangement Studies

The quinazolinone core, while generally stable, can undergo ring transformations and rearrangements under specific conditions to yield other heterocyclic systems. These reactions often involve cleavage of one or more bonds within the pyrimidinone ring followed by recyclization. For instance, treatment of certain quinazolinone derivatives with hydrazine (B178648) can lead to ring opening and subsequent formation of triazine or pyrazole (B372694) systems.

Interaction of some 2-vinyl-substituted quinazolinones with dienophiles like maleic anhydride (B1165640) can initiate a tandem acylation/intramolecular Diels-Alder reaction sequence, leading to complex fused polycyclic structures like isoindolo[2,1-a]quinazolines. researchgate.net Rearrangements analogous to the wikipedia.orgmdpi.com Wittig rearrangement have been observed in related N-benzyl systems, suggesting that under basic conditions, intramolecular sigmatropic shifts could be a potential, though less common, reaction pathway for derivatization. psu.edu

Application of this compound as a Synthetic Intermediate

Thanks to its multiple reactive sites, this compound and its close analogues are valuable synthetic intermediates. They serve as building blocks for more complex molecules with potential biological activities. nih.govresearchgate.net

A primary strategy involves initial functionalization at one of the available positions, followed by further reactions. For example, a common pathway is the bromination of the benzylic methylene group of the 2-benzyl substituent. nih.gov The resulting α-bromo derivative is a potent electrophile that can be reacted with a variety of nucleophiles, such as phenylhydrazine, to introduce new side chains with additional reactive points. nih.gov This new side chain can then be acylated or condensed to build even larger, more complex structures. nih.gov Similarly, introducing a reactive group like an amine on the 3-phenyl ring allows the quinazolinone to be used as a scaffold for attaching other pharmacophores. ekb.eg

Strategies for the Generation of Diverse Chemical Libraries based on the this compound Core

The this compound scaffold is ideally suited for the construction of diverse chemical libraries for drug discovery and material science. The synthetic strategies leverage the distinct reactivity of its different components.

Library generation can be achieved through several approaches:

Variation of the Core Synthesis: One-pot, multi-component reactions are highly efficient for creating libraries. rsc.orgresearchgate.net By varying the three initial building blocks—an anthranilic acid derivative, an amine (for the 3-position), and a reagent to provide the 2-substituent (like an orthoester or acyl chloride)—a vast number of analogues can be produced rapidly. rsc.orgtandfonline.com

Parallel Functionalization: A pre-synthesized core, such as this compound, can be subjected to a battery of parallel reactions. For example, creating arrays of derivatives by reacting a functional handle (e.g., an amino or hydroxyl group) on the 3-phenyl ring with a library of different acyl chlorides or sulfonyl chlorides. nih.gov

Positional Diversification: A library can be built by systematically modifying each reactive position.

Position 2: The benzyl group can be replaced with a wide range of other alkyl, aryl, or heterocyclic groups during the initial synthesis. researchgate.netresearchgate.net

Position 3: The phenyl group can be swapped for various aryl, heteroaryl, or alkyl amines. tandfonline.com

Quinazolinone Benzene Ring: Different substituted anthranilic acids (e.g., with halogens, nitro, or methoxy (B1213986) groups) can be used as starting materials to introduce diversity on the fused benzene ring. nih.gov

These combinatorial and parallel synthesis approaches allow for the systematic exploration of the chemical space around the this compound core, facilitating the discovery of molecules with optimized properties. nih.gov

Structure Activity Relationship Sar and Molecular Design Strategies for 2 Benzyl 3 Phenylquinazolin 4 3h One Derivatives

Conformational Analysis and Stereochemical Considerations of the 2-benzyl-3-phenylquinazolin-4(3H)-one Scaffold

The three-dimensional structure and conformational flexibility of the this compound scaffold are pivotal to its interaction with biological targets. The core quinazolinone ring system, fused from a benzene (B151609) and a pyrimidine (B1678525) ring, provides a rigid anchor for the substituents at positions 2 and 3. researchgate.net Conformational analysis, often performed using computational methods like Density Functional Theory (DFT) and experimental techniques such as X-ray crystallography and NMR spectroscopy, provides insight into the molecule's preferred spatial arrangement. researchgate.netscielo.brnih.gov

The heterocyclic ring in related tetrahydroisoquinoline systems, which share some structural similarities, has been shown to prefer a half-chair conformation, with bulky substituents like phenyl groups occupying pseudo-equatorial positions to minimize steric strain. nih.gov For the this compound scaffold, the key degrees of freedom are the torsion angles of the benzyl (B1604629) and phenyl groups relative to the quinazolinone plane. researchgate.net Computational studies on similar structures have determined the energy minima for these rotations, identifying the most stable conformers. researchgate.netpsu.edu These studies indicate that specific orientations of the aromatic rings are crucial for optimal binding to target proteins, as the spatial positioning of these hydrophobic moieties dictates the effectiveness of molecular interactions. psu.edumdpi.com The nitrogen at position 1 and the carbonyl group at position 4 are key features, often acting as hydrogen bond acceptors or donors, which are essential for anchoring the molecule within a receptor's binding site. mdpi.com

Systematic Variation of Substituents on the 2-benzyl and 3-phenyl Groups: Influence on Biological Profiles

The biological activity of this compound derivatives can be significantly modulated by the systematic variation of substituents on the 2-benzyl and 3-phenyl rings. researchgate.netnih.gov Structure-activity relationship (SAR) studies have demonstrated that the nature, position, and size of these substituents are critical determinants of the pharmacological profile, including antimicrobial, anticonvulsant, and anticancer activities. nih.govnih.govresearchgate.net

For instance, in the development of antimalarial agents, substitutions on the benzyl group at the C2 position were explored. acs.org An unsubstituted benzyl group showed activity comparable to a methoxy-substituted variant, suggesting the methoxy (B1213986) group had a marginal effect. acs.org However, introducing an ethyl group at the meta-position of the benzyl ring led to a 5.7-fold improvement in potency, while moving it to the ortho-position resulted in a complete loss of activity, highlighting a strong positional preference. acs.org

In the context of anticonvulsant activity, the substituents at both positions 2 and 3 are known to be primarily responsible for the pharmacokinetics and potency of the compounds. mdpi.com The introduction of less rigid substituents, such as the benzyl group, at position 3 is a strategy aimed at achieving deeper penetration into hydrophobic pockets of target receptors, potentially leading to more potent anticonvulsant agents. mdpi.com

The following table summarizes representative SAR findings from various studies on 2,3-disubstituted quinazolinones.

| Parent Scaffold | Position of Variation | Substituent | Observed Biological Effect | Reference(s) |

| 2-benzyl-quinazolin-4(3H)-one | 3-phenyl | 4-amino | Serves as a precursor for creating further derivatives with antimicrobial activity. | ekb.eg |

| 2-benzyl-quinazolin-4(3H)-one | 3-phenyl | 4-Cl | Showed significant antitumor activity across numerous cell lines. | nih.gov |

| 2-(substituted-benzyl)-quinazolin-4(3H)-one | 2-benzyl | m-ethyl | 5.7-fold improvement in antiplasmodial potency compared to the unsubstituted hit. | acs.org |

| 2-(substituted-benzyl)-quinazolin-4(3H)-one | 2-benzyl | o-ethyl | Complete loss of antiplasmodial activity. | acs.org |

| 2-methyl-quinazolin-4(3H)-one | 3-phenyl | Phenyl | Active as an anticonvulsant agent. | |

| Quinazolin-4(3H)-one | 2-benzyl, 3-allyl | - | Designed for deeper penetration into hydrophobic pockets of GABA-A receptors. | mdpi.com |

These findings underscore that even minor modifications to the peripheral phenyl and benzyl rings can lead to substantial changes in biological activity, providing a roadmap for optimizing lead compounds. acs.org

Impact of Core Quinazolinone Modifications on Molecular Interactions and Target Binding

Modifications to the central quinazolinone ring system have a profound impact on the molecule's ability to bind to its biological targets. nih.govnih.gov The quinazolinone core is not merely a scaffold but an active participant in molecular interactions, with its heterocyclic structure providing essential hydrogen bonding sites and a specific hydrophobic profile. mdpi.com

Key findings from research include:

Essential Binding Features : SAR studies consistently show that the quinazolinone moiety itself is a crucial hydrophobic domain for binding to various receptors. mdpi.com The carbonyl group at position 4 frequently acts as a hydrogen bond acceptor, while the nitrogen at position 1 can be an electron donor, both of which are critical for anchoring the molecule in a binding pocket. mdpi.comnih.gov

Substitution at C6 and C8 : The introduction of halogen atoms, such as chlorine or fluorine, at positions 6 and 8 of the quinazolinone ring has been shown to significantly enhance antimicrobial and anti-inflammatory activities. nih.govnih.gov For example, fluorine substitution at the R1 position (C6/C7/C8) can lead to up to a 9-fold increase in the inhibition of COX-2 mRNA expression compared to the unsubstituted analog. nih.gov These modifications likely alter the electronic properties of the ring system and can form specific halogen bonds with the target protein.

Target Binding Pockets : Molecular docking studies on quinazolinone derivatives targeting the NF-κB pathway have identified distinct binding regions. nih.gov Modifications to the quinazolinone core can influence which binding site is preferred. For instance, bulkier substituents at the C2 position may favor a larger binding pocket (Active Site I) to avoid steric repulsion. nih.gov

Enzymatic Assembly : The biosynthesis of the 4(3H)-quinazolinone scaffold itself involves complex enzymatic machinery. nih.gov Understanding this natural assembly process, where an α-carbonyl group promotes spontaneous cyclization, can inspire novel synthetic strategies for core modification. nih.gov

These studies collectively demonstrate that the quinazolinone core is a tunable platform where modifications can be strategically employed to alter target specificity and binding affinity. nih.govnih.govnih.gov

Rational Design Principles for Enhancing Specific Biological Activities

The rational design of this compound derivatives leverages structural biology and computational chemistry to create molecules with enhanced potency and selectivity for specific biological targets. nih.govnih.gov This approach moves beyond random screening to a knowledge-based strategy.

Key principles include:

Target-Based Design and Molecular Docking : A primary strategy involves using molecular docking to predict how a designed compound will bind to the active site of a target protein, such as an enzyme or receptor. nih.govnih.gov For example, in designing VEGFR-2 inhibitors, derivatives of 2-phenylquinazolin-4(3H)-one were docked into the allosteric site of the enzyme to confirm their binding mode and affinity. nih.gov This allows for the design of substituents that can form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) with key amino acid residues in the binding pocket. nih.gov

Exploiting Hydrophobic Pockets : The design of less rigid or lipophilic substituents at position 3, such as a benzyl group, is a deliberate strategy to enhance penetration into deep hydrophobic pockets within a target protein, which can lead to increased potency. mdpi.com

Modulating Electronic Properties : The introduction of electron-donating or electron-withdrawing groups onto the aromatic rings or the quinazolinone core is a common tactic. nih.gov For instance, to improve the inhibition of inflammatory gene expression, both electron-donating (e.g., methoxy) and electron-withdrawing (e.g., halogen) groups have been successfully used on the R3 substituent (the 3-phenyl ring). nih.gov

Structure-Guided Optimization : Initial hits from screening are optimized based on SAR data. If a particular substituent at a specific position shows improved activity (e.g., a meta-ethyl group on the benzyl ring for antimalarial activity), further modifications are focused around that successful template. acs.org This iterative process of design, synthesis, and testing is central to rational drug development. nih.govresearchgate.net

By combining computational predictions with empirical SAR data, researchers can formulate clear design principles to guide the synthesis of new this compound analogues with superior biological profiles.

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful drug design strategies used to modify a known active compound to discover novel chemical entities with improved properties. nih.govresearchgate.net These techniques are particularly valuable for optimizing lead compounds, enhancing potency, altering pharmacokinetic profiles, or moving into new, patentable chemical space. nih.govresearchgate.net

Bioisosteric replacement involves substituting a functional group or fragment of a molecule with another group that retains similar physical, chemical, and biological properties. researchgate.net This is a widely used approach in drug discovery. researchgate.net For example, a thiophene (B33073) ring, which can be a potential toxicophore, might be replaced with a more stable benzene ring. nih.gov

Scaffold hopping is a more drastic modification where the core structure (scaffold) of a molecule is replaced with a structurally different core that maintains a similar 3D arrangement of the key functional groups required for biological activity. researchgate.netresearchgate.net

A notable application of these strategies involving the quinazolinone scaffold was in the development of allosteric inhibitors for HIV-1 reverse transcriptase (RT). nih.govnih.gov

The Starting Point : Researchers began with a series of thienopyrimidinone compounds that showed good inhibitory activity against the RNase H function of HIV-1 RT. nih.govtandfonline.com

The Strategy : To address the potential toxicity of the thiophene ring in the thienopyrimidinone core, a scaffold hopping and bioisosteric replacement strategy was employed. nih.govnih.gov The entire thieno[2,3-d]pyrimidin-4(3H)-one scaffold was replaced with the quinazolinone scaffold.

The Result : This strategic hop led to a novel series of highly active quinazolinone-based RNase H inhibitors. nih.govtandfonline.com Interestingly, while optimizing for one target, many of the new compounds also displayed significant inhibitory activity against another viral enzyme, integrase, demonstrating how scaffold hopping can lead to compounds with novel or dual activities. nih.gov

This example illustrates how the quinazolinone framework can serve as a successful bioisosteric replacement for other heterocyclic systems, guided by the principle of maintaining the essential pharmacophoric features in a new structural context. acs.orgnih.gov

Computational Chemistry and Theoretical Insights into 2 Benzyl 3 Phenylquinazolin 4 3h One

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the intrinsic electronic properties of quinazolinone derivatives. These calculations can predict molecular geometry, orbital energies, and reactivity descriptors, which are crucial for interpreting molecular behavior.

Studies on related quinazolinone structures have employed DFT calculations using functionals like B3LYP and M06-2X with basis sets such as 6-31+G* to optimize molecular geometries and compute key electronic parameters. nih.govnih.gov These parameters help in predicting the reactivity and stability of the molecule. Important calculated descriptors include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital): The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

Chemical Hardness (η) and Softness (S): These parameters quantify the resistance of a molecule to change its electron configuration. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Electrophilicity (ω): This index measures the propensity of a species to accept electrons. researchgate.net

These quantum chemical calculations provide a foundational understanding of the molecule's electronic character, which is essential for predicting its interactions with biological macromolecules and for developing structure-activity relationships. nih.gov

Table 1: Key Electronic Parameters Calculated by DFT for Quinazolinone Derivatives Note: The values below are illustrative of typical ranges found for the quinazolinone scaffold and may vary for the specific title compound.

| Parameter | Description | Typical Focus of Analysis |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Correlates with the capacity to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Correlates with the ability to accept electrons. |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | Indicates chemical reactivity and kinetic stability. |

| Chemical Hardness (η) | Measures resistance to deformation of electron cloud. | A higher value suggests greater stability. |

| Chemical Softness (S) | The reciprocal of hardness. | A higher value indicates greater reactivity. |

| Electrophilicity Index (ω) | Measures the energy lowering upon maximal electron flow. | Predicts the propensity to act as an electrophile. |

Molecular Docking and Molecular Dynamics Simulations of 2-benzyl-3-phenylquinazolin-4(3H)-one with Identified Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second, typically a biological target like a protein receptor. This method is widely used to understand the binding mode of quinazolinone derivatives and to screen for potential biological activities. For the quinazolinone scaffold, numerous biological targets have been identified through such studies.

Identified Biological Targets:

Kinases: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and HER2 are common targets, implicating quinazolinones in anticancer research. nih.govnih.govnih.gov

Other Enzymes: Poly(ADP-ribose) polymerase-10 (PARP10), Matrix Metalloproteinase-13 (MMP-13), and Butyrylcholinesterase are other enzymes that have been investigated as potential targets. nih.govnih.govdoaj.org

Receptors: The GABA-A receptor has been studied in the context of anticonvulsant activity. doaj.orgsemanticscholar.org

Molecular dynamics (MD) simulations are then often employed to refine the docking poses and to assess the stability of the ligand-protein complex over time. MD simulations provide insights into the dynamic behavior of the complex, revealing fluctuations and conformational changes that are not apparent from static docking poses. nih.govnih.govmdpi.com For instance, simulations can confirm the stability of key hydrogen bonds and hydrophobic interactions, providing stronger evidence for a proposed binding mode. nih.govmdpi.com

Table 2: Examples of Biological Targets for Quinazolinone Derivatives Studied by Molecular Docking

| Biological Target | Therapeutic Area | Key Interacting Residues (Examples) | Reference(s) |

|---|---|---|---|

| EGFR | Cancer | Met793, Thr790, Leu820, Val702 | nih.govnih.gov |

| CDK2 | Cancer | Asp86, Leu83, His84 | nih.govdoaj.org |

| VEGFR-2 | Cancer | (Allosteric Site Binding) | nih.gov |

| MMP-13 | Osteoarthritis | Ala238, Thr245, Met253 | nih.gov |

| GABA-A Receptor | CNS Disorders | (Not Specified) | semanticscholar.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Biological Modulatory Potentials

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to build a statistical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of newly designed compounds and for understanding which structural features are most important for potency.

For quinazolinone derivatives, several 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed. nih.govunar.ac.idnih.gov

CoMFA calculates steric and electrostatic fields around a set of aligned molecules and correlates these fields with biological activity.

CoMSIA extends this by including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the structure-activity landscape. nih.gov

These models are validated using statistical metrics like the cross-validated correlation coefficient (Q²) and the non-cross-validated correlation coefficient (R²). A robust and predictive QSAR model can then be used to guide the synthesis of new analogues with potentially improved biological activity. unar.ac.idnih.govrsc.org For example, contour maps generated from CoMFA and CoMSIA can highlight regions where bulky groups, positive or negative charges, or hydrophobic moieties would be beneficial or detrimental to activity. nih.gov

Pharmacophore Modeling and Virtual Screening Applications for Novel Analogue Discovery

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model typically includes features like hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. pharmacophorejournal.com

Once a statistically significant pharmacophore model is developed and validated for a series of active quinazolinone compounds, it can be used as a 3D query to search large chemical databases in a process called virtual screening. nih.gov This allows for the rapid identification of new, structurally diverse compounds that fit the pharmacophore and are therefore likely to possess the desired biological activity. This approach is more computationally efficient than docking an entire library and serves as an effective filter to prioritize compounds for further computational or experimental testing. The combination of pharmacophore modeling and virtual screening accelerates the discovery of novel lead compounds based on the this compound scaffold. nih.gov

Computational Approaches for Elucidating Binding Mechanisms and Molecular Interactions

Computational methods, especially molecular docking and MD simulations, are pivotal in elucidating the precise binding mechanisms of this compound and its analogues at the atomic level. These studies reveal the specific molecular interactions that stabilize the ligand within the active site of its biological target.

Key types of interactions frequently observed for the quinazolinone scaffold include:

Hydrogen Bonds: These are critical for anchoring the ligand in the correct orientation. For example, the quinazolinone core often forms hydrogen bonds with backbone atoms of key amino acid residues, such as the hinge region of kinases (e.g., with Met793 in EGFR). nih.govnih.gov

Hydrophobic Interactions: The phenyl and benzyl (B1604629) groups of the title compound are well-suited to engage in various hydrophobic interactions, including:

Pi-Pi Stacking/T-shaped: Interactions between the aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Histidine (e.g., His84 in CDK2). nih.govnih.gov

Pi-Alkyl/Alkyl: Interactions between an aromatic ring and alkyl side chains of residues like Leucine, Valine, Alanine, and Isoleucine (e.g., with Leu694 and Val702 in EGFR). nih.govnih.govnih.gov

By mapping these interactions, researchers can understand why certain substitutions enhance activity while others diminish it, providing a rational basis for the design of more potent and selective inhibitors. nih.govnih.gov

Table 3: Common Molecular Interactions for Quinazolinone Derivatives with Protein Targets

| Target Protein | Interacting Residue(s) | Type of Interaction | Reference(s) |

|---|---|---|---|

| EGFR | Met793, Thr790 | Hydrogen Bond | nih.gov |

| EGFR | Leu820, Val702, Ala719 | Pi-Alkyl / Hydrophobic | nih.govnih.gov |

| CDK2 | Asp86, Leu83 | Hydrogen Bond | nih.gov |

| CDK2 | His84, Ala31, Leu134 | Pi-Pi Stacking, Pi-Alkyl | nih.gov |

| PARP10 | Tyr919, His887 | Pi-Pi Stacking/T-shaped | nih.gov |

| PARP10 | Ala911, Val913, Ile987 | Pi-Alkyl / Hydrophobic | nih.gov |

Biological Activities and Mechanistic Elucidations of 2 Benzyl 3 Phenylquinazolin 4 3h One Pre Clinical/in Vitro/in Vivo Non Human Studies

Molecular Target Identification and Validation: Unraveling Receptor/Enzyme Interactions

While specific molecular target identification for 2-benzyl-3-phenylquinazolin-4(3H)-one is not extensively documented, research on structurally related quinazolinones provides significant insights into their mechanisms of action. Studies have predominantly focused on their role as kinase inhibitors, crucial for cell signaling and proliferation.

Derivatives of quinazolin-4(3H)-one have been identified as potential multiple tyrosine kinase inhibitors. nih.gov Molecular docking analyses have shown that these compounds can interact with and inhibit key enzymes involved in cancer progression, such as:

Cyclin-Dependent Kinase 2 (CDK2): Certain quinazolinone derivatives exhibit strong inhibitory activity against CDK2, with IC₅₀ values comparable to the known inhibitor imatinib. nih.gov Docking studies suggest these compounds can act as ATP non-competitive type-II inhibitors of CDK2. nih.gov

Epidermal Growth Factor Receptor (EGFR): Quinazolinone derivatives have demonstrated potent EGFR inhibitory activity, in some cases comparable to the standard drug erlotinib. nih.gov The interaction is believed to be that of an ATP competitive type-I inhibitor, interacting with key residues like Asp855 in the ATP-binding site. nih.gov

Human Epidermal Growth Factor Receptor 2 (HER2): Significant interactions with HER2 kinase have been observed, with some derivatives acting as ATP non-competitive type-II inhibitors and others as ATP competitive type-I inhibitors. nih.gov

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): Although generally less potent against VEGFR-2, some quinazolinone compounds have shown comparable activity to the standard sorafenib. nih.gov Other studies have specifically designed 2-phenylquinazolin-4(3H)-one scaffolds as non-ATP competitive (allosteric) inhibitors of VEGFR-2, which bind to the DFG-out loop region. nih.gov

Poly(ADP-ribose) polymerase-1 (PARP-1) and Bromodomain-containing protein 4 (BRD4): In the context of breast cancer, quinazolin-4(3H)-one derivatives have been designed to co-target both PARP-1 and BRD4, two important proteins in DNA repair and gene expression. semanticscholar.org

c-Met Tyrosine Kinase: Novel 3-phenylquinazolin-2,4(1H,3H)-diones have been developed as dual inhibitors of VEGFR-2 and c-Met tyrosine kinases. nih.gov

In silico studies have also explored other potential targets, such as the Scavenger Receptor Class B Type-I (SRCB 1), suggesting a role in mitigating atherosclerosis. researchgate.net

Modulatory Effects on Cellular Signaling Pathways and Biological Processes (e.g., Apoptosis, Cell Cycle)

The anticancer effects of quinazolinone derivatives are often linked to their ability to modulate critical cellular processes like apoptosis (programmed cell death) and cell cycle progression.

Apoptosis Induction: Several studies have shown that quinazolinone derivatives can trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. nih.gov Key findings include:

Modulation of apoptosis-regulating proteins, such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. nih.govnih.gov

Activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase-3. nih.govnih.gov

Upregulation of the tumor suppressor protein p53. nih.gov

Cell Cycle Arrest: The anti-proliferative effects of these compounds are also attributed to their ability to halt the cell cycle at specific checkpoints, preventing cancer cells from dividing.

Derivatives of 2-phenylquinazolin-4(3H)-one have been shown to cause cell cycle arrest in the G0/G1 phase in HeLa cells. ewha.ac.kr

In colon cancer cell lines (LoVo and HCT-116), certain quinazolinones induced cell cycle arrest in the G2/M and G1 phases, respectively. nih.gov

A 2-phenylquinazolin-4(3H)-one derivative led to S-phase cell-cycle arrest in MCF-7 breast cancer cells. nih.gov

Interestingly, a study on 3-phenethyl-2-phenylquinazolin-4(3H)-one, a close structural analog, found that it suppressed breast cancer cell proliferation and motility by inactivating the PI3K/AKT and EGFR pathways but did not induce apoptosis. acs.orgacs.org This highlights how minor structural changes can alter the specific biological mechanism.

Investigations into Antimicrobial and Antifungal Potentials: Modes of Action

The quinazolinone scaffold is a well-established pharmacophore in the search for new antimicrobial agents. Numerous studies have synthesized and evaluated 2,3-disubstituted quinazolin-4(3H)-ones for their activity against a range of pathogens.

Antibacterial Activity: Derivatives have shown mild to high antibacterial effects, often more pronounced against Gram-negative bacteria like Escherichia coli. nih.govnih.gov However, activity against Gram-positive strains such as Staphylococcus aureus and Bacillus subtilis has also been reported. nih.govjocpr.comnih.gov

Structure-activity relationship (SAR) studies indicate that substitutions at positions 2 and 3 of the quinazolinone ring are important for antimicrobial activity. nih.gov

The incorporation of a 3-arylideneamino substituent was found to enhance the antibacterial activity of the 2-phenylquinazolone system. nih.gov

In a study of 2,3,6-trisubstituted quinazolin-4-ones, one derivative showed good activity against E. coli. researchgate.net

Some derivatives have also shown efficacy against antibiotic-resistant bacteria. nih.gov

Antifungal Activity: Many quinazolinone derivatives possess significant antifungal properties.

Studies have demonstrated good antifungal effects against strains like Candida albicans and Aspergillus niger. nih.govbiomedpharmajournal.org In one study, several compounds showed activity at a concentration of 32 μg/ml. nih.gov

The lack of high cytotoxicity in some of these potent antifungal compounds is considered a beneficial trait, suggesting potential for selective toxicity against fungal cells over human cells. nih.gov

A study on derivatives of 3-(4-aminophenyl)-2-benzyl-4-oxo-3,4-dihydroquinazoline, which is structurally very similar to the title compound, was undertaken specifically to explore their antimicrobial activity, underscoring the perceived potential of this chemical class. ekb.eg

Table 1: Summary of Antimicrobial Activity of Quinazolinone Derivatives

| Compound Class | Bacterial Strains Tested | Fungal Strains Tested | Key Findings | Reference |

|---|---|---|---|---|

| 2,3-disubstituted 4(3H)-quinazolinones | E. coli, B. subtilis, L. monocytogenes, S. aureus | C. albicans, A. fumigatus, T. mentagrophytes | Mild antibacterial (esp. Gram-negative), good antifungal activity. | nih.gov |

| 3-(arylideneamino)-2-phenylquinazoline-4(3H)-ones | S. aureus, B. subtilis, E. coli, S. dysenteriae | Not Specified | Enhanced antibacterial activity compared to the base quinazolone system. | nih.gov |

| 2-phenyl-3-substituted quinazolin-4(3H)-ones | S. aureus, B. subtilis, E. coli, S. typhimurium | Not Specified | Some compounds showed good activity against E. coli and S. typhimurium. | researchgate.net |

| Acylhydrazone quinazolines | S. aureus, S. epidermidi, B. cereus, E. coli, P. aeruginosa, K. pneumoniae | A. niger, A. fumigatus | Showed significant activity against a broad spectrum of bacteria and fungi. | nih.gov |

Anticancer Activity Research: Apoptotic Induction, Cell Cycle Arrest, and Anti-proliferative Mechanisms

The anticancer potential of the quinazolinone core is one of its most extensively researched biological activities. nih.gov Preclinical studies have demonstrated significant cytotoxicity of various derivatives against a wide array of human cancer cell lines.

Cytotoxicity and Anti-proliferative Effects:

Derivatives of quinazolin-4(3H)-one have shown potent cytotoxicity against human breast adenocarcinoma (MCF-7) and ovarian carcinoma (A2780) cell lines, with some compounds exhibiting IC₅₀ values in the sub-micromolar range and being 2- to 30-fold more potent than the control drug lapatinib (B449) against MCF-7 cells. nih.gov

In another study, 2-phenylquinazolin-4(3H)-one derivatives were tested against five human tumor cell lines, with one compound showing higher inhibitory activity against HeLa (cervical cancer) cells than the standard drug adriamycin. ewha.ac.kr

New derivatives of 2-phenylquinazolin-4(3H)-one displayed promising antiproliferative activity against MCF-7 (IC₅₀ = 1.35 µM) and HepG2 (liver cancer) cells (IC₅₀ = 3.24 µM), comparable to sorafenib. nih.gov

A natural quinazolinone derivative, 3-phenethyl-2-phenylquinazolin-4(3H)-one, effectively inhibited tumor growth in an orthotopic mouse model of breast cancer. acs.org

Screening of 2,3,6-trisubstituted quinazolin-4-ones in mice with Ehrlich ascites carcinoma showed an increase in life span, indicating in vivo anticancer activity. researchgate.net

The mechanisms underlying these anticancer effects are primarily the induction of apoptosis and cell cycle arrest, as detailed in section 6.2. The ability of these compounds to inhibit key kinases like EGFR, HER2, and VEGFR-2 is directly linked to their anti-proliferative and pro-apoptotic outcomes. nih.govnih.govmdpi.com

Table 2: Cytotoxic Activity of Selected Quinazolinone Derivatives Against Cancer Cell Lines

| Compound Class | Cell Line | Cancer Type | Reported IC₅₀ | Reference |

|---|---|---|---|---|

| Quinazolin-4(3H)-one hydrazides | MCF-7 | Breast | 0.20 ± 0.02 µM | nih.gov |

| Quinazolin-4(3H)-one hydrazides | A2780 | Ovarian | 0.14 ± 0.03 µM | nih.gov |

| 2-phenylquinazolin-4(3H)-one derivative (15) | MCF-7 | Breast | 1.35 µM | nih.gov |

| 2-phenylquinazolin-4(3H)-one derivative (15) | HepG2 | Liver | 3.24 µM | nih.gov |

| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3a) | LoVo | Colon | 294.32 ± 8.41 µM | nih.gov |

| 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (3a) | HCT-116 | Colon | 298.05 ± 13.26 µM | nih.gov |

Anti-inflammatory and Immunomodulatory Activities: Cytokine Regulation and Signaling Cascades (in vitro/pre-clinical)

Several 2,3-disubstituted quinazolin-4(3H)-one derivatives have been investigated for their anti-inflammatory and analgesic properties. nih.gov

In an in vivo study using the carrageenan-induced rat paw oedema model, 4(3H)-quinazolinone and its 2-methyl and 2-phenyl derivatives exhibited significant anti-inflammatory activity, with inhibition ranging from 81-96%. iosrjournals.org Interestingly, this study suggested that substitution at the 2-position with methyl or phenyl groups slightly reduced the activity compared to the unsubstituted 4(3H)-quinazolinone. iosrjournals.org

A series of novel 2-phenyl-3-substituted quinazolin-4(3H)-ones were synthesized and evaluated for both analgesic and anti-inflammatory effects. researchgate.netnih.gov One of the tested compounds demonstrated more potent anti-inflammatory activity than the reference standard, diclofenac (B195802) sodium. researchgate.netnih.gov

These findings suggest that the quinazolinone scaffold could be a valuable template for developing new anti-inflammatory agents, potentially with a better side-effect profile than existing non-steroidal anti-inflammatory drugs (NSAIDs).

Central Nervous System (CNS) Activity and Neuropharmacological Modulations (in vitro/pre-clinical)

The quinazolinone ring system has been historically associated with a wide spectrum of CNS activities. Various derivatives have been reported to possess anticonvulsant, CNS depressant, and antidepressant properties. nih.govresearchgate.netmdpi.com However, specific preclinical or in vitro neuropharmacological studies focusing on this compound or its very close analogs are not prominently featured in recent literature. While the broader class of quinazolines is recognized for its CNS effects, detailed mechanistic studies in this area for this specific substitution pattern are limited.

Other Emerging Biological Activities and Their Underlying Mechanisms

Beyond the major areas of research, the versatile quinazolinone scaffold has shown promise in a variety of other therapeutic fields.

Antihypertensive Activity: A series of 3-benzyl-2-substituted-3H- nih.govewha.ac.krnih.govtriazolo[5,1-b]quinazolin-9-ones, which share the 3-benzyl structural feature, were evaluated for in vivo antihypertensive activity in spontaneously hypertensive rats. nih.gov All tested compounds showed significant activity, and one derivative, 3-benzyl-2-methyl-3H- nih.govewha.ac.krnih.govtriazolo[5,1-b] quinazolin-9-one, was found to be more potent than the reference standard drug prazosin. nih.gov Other 2-substituted 4(3H)-quinazolinones have also demonstrated antihypertensive effects. nih.gov

Antiviral Activity: Derivatives of 2-aryl- or 2-methyl-3-(substituted-benzalamino)-4(3H)-quinazolinone were found to possess moderate to good antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.com The mechanism is believed to involve the induction of pathogenesis-related proteins in the host, which enhances defensive enzyme activity and inhibits viral proliferation. mdpi.com

Antileishmanial Activity: 2,3-dihydroquinazolin-4(1H)-one derivatives have been identified as a new class of anti-leishmanial agents. mdpi.com In vitro studies showed potent activity, with one compound having an IC₅₀ value of 0.05 µg/mL. mdpi.com Molecular docking studies suggest these compounds may act by inhibiting key parasitic enzymes like Pyridoxal Kinase and Trypanothione Reductase. mdpi.com

Antidiabetic Activity: Certain quinazolinone derivatives have been evaluated as inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate digestion. nih.gov Several compounds were identified as potent dual inhibitors, suggesting potential for managing post-prandial hyperglycemia. nih.gov

The broad spectrum of activity, including anti-HIV, anthelmintic, and antitubercular effects, has been noted for the general quinazoline (B50416) class, making it a privileged structure in medicinal chemistry. nih.govnih.gov

Advanced Applications and Future Research Trajectories for 2 Benzyl 3 Phenylquinazolin 4 3h One

Development as Chemical Probes for Biological System Investigations

The intrinsic properties of the quinazolinone core make it an excellent candidate for the development of chemical probes to explore complex biological systems. A chemical probe is a small molecule used to study and manipulate biological processes. The amenability of the 2-benzyl-3-phenylquinazolin-4(3H)-one structure to chemical modification allows for the attachment of reporter groups, such as fluorophores, without significantly compromising its binding affinity to biological targets.

Research on related quinazoline (B50416) scaffolds has demonstrated the feasibility of this approach. For instance, fluorescent probes based on the 4-phenylquinazoline-2-carboxamide (B1254932) scaffold have been successfully developed to target the translocator protein (TSPO), a mitochondrial protein implicated in various pathological conditions. unipi.it These probes were designed by attaching a fluorescent dye to the amide nitrogen, a position analogous to the N3-phenyl group in this compound, and were shown to specifically label TSPO at the mitochondrial level in cell lines. unipi.it

Similarly, quinazoline-based small-molecule fluorescent probes have been synthesized for the visualization and subcellular localization of α1-Adrenergic Receptors (α1-ARs). nih.gov These probes, with nanomolar affinities, successfully stained cells overexpressing α1-ARs, demonstrating their utility in cell imaging and providing a safer alternative to radioligands for drug screening. nih.gov

These examples strongly suggest that this compound could be similarly functionalized. By incorporating a suitable fluorophore, it could be transformed into a chemical probe to:

Visualize its interaction with specific protein targets within cells.

Track its subcellular localization and trafficking.

Quantify target engagement in real-time.

This would provide invaluable tools for elucidating its mechanism of action and for identifying new biological roles.

Integration into Fluorescent or Luminescent Sensors for Chemical Biology Applications

The development of fluorescent sensors for detecting specific ions and molecules is a burgeoning field in chemical biology. The quinazolinone framework can serve as the signaling unit in such sensors. A notable example, though a structural variant, is a 2-(2'-hydroxyphenyl)quinazolin-4(3H)-one derived acylhydrazone, which was designed as a highly selective fluorescent sensor for aluminum ions (Al³⁺). nih.gov This sensor exhibited a significant blue-shifted and enhanced emission upon binding to Al³⁺, with a low detection limit, and was successfully applied to detect Al³⁺ in water samples. nih.gov

The principle behind such sensors often involves mechanisms like Photoinduced Electron Transfer (PET) or Excited-State Intramolecular Proton Transfer (ESIPT). nih.govmdpi.com In the case of this compound, strategic modifications could be made to incorporate a chelating moiety that selectively binds to a specific analyte. This binding event would then modulate the photophysical properties of the quinazolinone fluorophore, leading to a detectable change in fluorescence or luminescence.

The potential applications for such sensors derived from this compound are extensive, including:

Detection of metal ions in environmental or biological samples.

Sensing of biologically important small molecules.

Development of reporters for specific enzymatic activities.

The synthesis of these sensors often involves straightforward chemical reactions, such as amide condensation or copper-catalyzed azide-alkyne cycloaddition (CuAAC), to link the quinazolinone core with a recognition unit. nih.gov

Prospects for Further Exploration of Novel Biological Targets and Mechanistic Pathways

The quinazolinone scaffold is a well-established "privileged structure" in medicinal chemistry, known for its broad spectrum of biological activities. nih.govnih.govresearchgate.net Derivatives have been reported to possess anticancer, antimicrobial, anti-inflammatory, antiviral, and anticonvulsant properties. nih.govnih.govacs.orgmdpi.com This diversity suggests that this compound and its analogues are ripe for further investigation to uncover novel biological targets and understand their mechanistic underpinnings.

Key areas for future exploration include:

Oncology: Quinazolinones are known to inhibit various protein kinases crucial for cancer progression. mdpi.com For example, derivatives have shown potent inhibitory activity against Cyclin-Dependent Kinase 2 (CDK2), Human Epidermal Growth Factor Receptor 2 (HER2), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov Some have also been designed as dual inhibitors, co-targeting Poly(ADP-ribose) polymerase-1 (PARP-1) and the bromodomain-containing protein 4 (BRD4). semanticscholar.org Future studies could screen this compound against a broad panel of kinases and other cancer-related targets like tubulin, the inhibition of which has been noted for other quinazolinones. researchgate.net

Infectious Diseases: The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. nih.gov Various 2,3-disubstituted quinazolinones have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.govmdpi.com The mechanism often involves interaction with microbial cell walls or DNA. nih.gov Systematic screening of this compound against a diverse range of bacterial and fungal strains, including resistant ones, could reveal new therapeutic leads.

Virology: Certain quinazolinone derivatives have shown promise as antiviral agents, for instance, against the Tobacco Mosaic Virus (TMV). mdpi.com Exploring the activity of this compound against a panel of human viruses could open new avenues for antiviral drug development.

The table below summarizes some of the biological targets that have been identified for various quinazolinone derivatives, suggesting potential avenues for investigating this compound.

| Biological Target Class | Specific Examples | Potential Application | Reference(s) |

| Protein Kinases | EGFR, HER2, CDK2, VEGFR2 | Anticancer | nih.gov |

| DNA Repair/Epigenetics | PARP-1, BRD4 | Anticancer | semanticscholar.org |

| Cytoskeletal Proteins | Tubulin | Anticancer | researchgate.net |

| Bacterial Targets | Cell Wall / DNA | Antibacterial | nih.gov |

| Viral Components | Tobacco Mosaic Virus (TMV) | Antiviral | mdpi.com |

Synergistic Approaches: Combinatorial Chemistry and High-Throughput Screening in Analogue Discovery

To efficiently explore the vast chemical space around the this compound core, modern drug discovery strategies like combinatorial chemistry and high-throughput screening (HTS) are indispensable.

Combinatorial chemistry allows for the rapid synthesis of a large library of structurally related analogues. By systematically varying the substituents at the 2- and 3-positions of the quinazolinone ring, a diverse collection of compounds can be generated. This can be achieved through techniques such as molecular hybridization, where the quinazolinone scaffold is combined with other pharmacologically active moieties to create hybrid molecules with potentially synergistic or novel activities. rsc.org

High-throughput screening (HTS) enables the rapid evaluation of these large compound libraries against specific biological targets or in cell-based assays. youtube.com Phenotypic HTS, which assesses the effect of compounds on cell morphology or function without a preconceived target, has been successfully used to identify potent quinazolinone-based antimalarial agents. nih.gov An HTS platform typically utilizes advanced laboratory automation, including robotic arms, automated liquid handlers, and high-content imaging systems, to perform assays in a reliable, accurate, and reproducible manner. youtube.com

The synergy between these two approaches creates a powerful engine for discovery:

Library Synthesis: A combinatorial library of this compound analogues is synthesized.

HTS Campaign: The library is screened against a panel of biological targets or in phenotypic assays.

Hit Identification: Compounds showing desired activity ("hits") are identified.

Structure-Activity Relationship (SAR) Studies: The data from the HTS campaign is used to build SAR models, which guide the synthesis of more potent and selective next-generation compounds. nih.govrsc.org

This iterative cycle of design, synthesis, and testing can dramatically accelerate the process of identifying lead compounds for further development.

Sustainable and Economically Viable Synthesis Scale-Up Considerations for Academic Research

For any promising compound, the ability to produce it in sufficient quantities for extensive biological testing is crucial. For academic research, the focus is often on developing synthetic routes that are not only high-yielding but also sustainable, safe, and economically viable on a gram scale.

Traditional methods for quinazolinone synthesis can involve harsh reagents, hazardous solvents, and high temperatures. researchgate.netfrontiersin.org Recent research has focused on developing "green" and more efficient protocols. These modern approaches are highly relevant for the scale-up of this compound synthesis.

Key sustainable strategies include:

Metal-Free Catalysis: Avoiding transition-metal catalysts simplifies purification and reduces toxic waste. researchgate.netdoaj.orgresearchgate.netnih.gov For example, a base-promoted oxidative condensation of 2-aminobenzamides with benzyl (B1604629) alcohols has been developed under solvent- and metal-free conditions. researchgate.netdoaj.org

Green Solvents and Conditions: The use of environmentally benign solvents like water or polyethylene (B3416737) glycol (PEG), or performing reactions under solvent-free conditions, significantly improves the sustainability of the process. researchgate.netrsc.orgfrontiersin.org

Energy-Efficient Methods: Microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. frontiersin.org Electrochemical synthesis offers another green alternative, using electrons as the reagent to avoid chemical oxidants. acs.org

Flow Chemistry: Microfluidic flow reactors offer precise control over reaction parameters, leading to improved yields, safety, and easier scale-up compared to batch synthesis. researchgate.net

The table below highlights several modern synthetic methods applicable to quinazolinone synthesis, which offer advantages for sustainable and economical scale-up in a research setting.

| Synthetic Strategy | Key Features | Advantages for Scale-Up | Reference(s) |

| Base-Mediated Oxidative Condensation | Metal-free, solvent-free, uses O₂ as oxidant | Low cost, simple, high atom economy | researchgate.netdoaj.org |

| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times | High throughput, energy efficient | frontiersin.org |

| Graphene Oxide Catalysis | "On-water" synthesis, reusable catalyst | Environmentally friendly, catalyst recyclability | rsc.org |

| Electrochemical Synthesis | Metal- and oxidant-free, aqueous media | Green, high atom economy, scalable | acs.org |

| Microfluidic Flow Reaction | Precise control, rapid optimization | Improved safety, efficient, easy to scale | researchgate.net |

By adopting these modern synthetic methodologies, researchers can ensure a reliable and sustainable supply of this compound for in-depth biological evaluation and the exploration of its advanced applications.

Q & A

Basic: What are the common synthetic routes for 2-benzyl-3-phenylquinazolin-4(3H)-one?

Answer: